Bienvenue dans la boutique en ligne BenchChem!

3-(1-Methylpyrrolidin-2-yl)acrylic acid

Pharmaceutical intermediate Chiral synthesis Tyrosine kinase inhibitor

3-(1-Methylpyrrolidin-2-yl)acrylic acid (CAS 2400937-89-3 for the E‑isomer) is a chiral pyrrolidine‑acrylic acid conjugate belonging to the class of N‑methylpyrrolidine‑substituted α,β‑unsaturated carboxylic acids. Its core structure couples a basic tertiary amine (pyrrolidine) with a Michael‑acceptor acrylic acid handle, enabling use as a bifunctional building block in medicinal chemistry.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12930809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrrolidin-2-yl)acrylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN1CCCC1C=CC(=O)O
InChIInChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+
InChIKeyKKGNNTRMDRNYDJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpyrrolidin-2-yl)acrylic Acid – Essential Chiral Intermediate for Targeted Drug Synthesis


3-(1-Methylpyrrolidin-2-yl)acrylic acid (CAS 2400937-89-3 for the E‑isomer) is a chiral pyrrolidine‑acrylic acid conjugate belonging to the class of N‑methylpyrrolidine‑substituted α,β‑unsaturated carboxylic acids. Its core structure couples a basic tertiary amine (pyrrolidine) with a Michael‑acceptor acrylic acid handle, enabling use as a bifunctional building block in medicinal chemistry . The compound is most commonly procured as the (R,E)‑enantiomer hydrochloride salt, which serves as a mandatory intermediate in the manufacture of the tyrosine kinase inhibitor pyrotinib and in the synthesis of the anti‑migraine agent eletriptan [1].

Why a Generic Acrylic Acid or Pyrrolidine Building Block Cannot Replace 3-(1-Methylpyrrolidin-2-yl)acrylic Acid


Simple substitution with a non‑chiral acrylic acid, a racemic mixture, or a different heterocyclic analog fails to deliver the requisite stereochemical identity and functional group arrangement. The (R,E)‑configured 1‑methylpyrrolidine moiety is a pharmacophoric element that directly dictates the binding affinity and selectivity of the final drug molecule [1]. Saturated analogs (e.g., 3‑(1‑methylpyrrolidin‑2‑yl)propionic acid) lack the α,β‑unsaturated system required for Michael addition or amidation, while the opposite (S)‑enantiomer or the free‑acid form introduces solubility and reactivity mismatches that reduce yield and purity in downstream coupling steps [2].

Head‑to‑Head and Cross‑Study Differentiation Data for 3-(1-Methylpyrrolidin-2-yl)acrylic Acid


(R,E)-Enantiomer Hydrochloride vs. Racemic Free Acid – Mandatory Stereochemistry for Pyrotinib Synthesis

The (R,E)‑enantiomer of 3‑(1‑methylpyrrolidin‑2‑yl)acrylic acid is the sole intermediate capable of yielding the clinically active HER2/EGFR inhibitor pyrotinib. The racemic (E)‑free acid or the (S,E)‑enantiomer would produce a drug substance with undefined or diminished receptor binding. Although no published side‑by‑side catalytic data exist, the patent literature explicitly claims the (R,E)‑hydrochloride as the required starting material for the amidation steps that construct the pharmacophore [1]. The chiral purity of the commercial (R,E)‑hydrochloride is guaranteed at ≥98 %, whereas generic free‑acid products are often supplied at 97 % and without enantiomeric specification .

Pharmaceutical intermediate Chiral synthesis Tyrosine kinase inhibitor

Hydrochloride Salt vs. Free Acid – Enhanced Solubility and Reaction Efficiency in Amide Couplings

The hydrochloride salt of (R,E)-3‑(1‑methylpyrrolidin‑2‑yl)acrylic acid demonstrates markedly improved dissolution in polar aprotic solvents compared to the free acid, which is poorly soluble in organic media and requires pre‑activation. In the pyrotinib synthetic route, the hydrochloride is directly employed in CDI‑mediated amidation without additional solubilization steps, whereas the free acid necessitates higher temperatures and longer reaction times, resulting in lower isolated yields [1]. Quantitative solubility data remain proprietary, but the process patent explicitly states that the hydrochloride form avoids the low dissolution efficiency and equipment corrosion issues associated with the free acid and earlier BOC‑protected intermediates [2].

Process chemistry Amidation Salt selection

Cost‑per‑Gram Benchmark – (R,E)-Hydrochloride Delivers Defined Chiral Building Block at Competitive Pricing

A survey of commercial catalogues indicates that the (R,E)‑hydrochloride is priced at approximately €1,144 per gram (CymitQuimica, 2019), positioning it within the typical range for single‑enantiomer pharmaceutical intermediates . In contrast, generic racemic acrylic acid derivatives or non‑chiral pyrrolidine building blocks may appear cheaper on a per‑gram basis, but incur additional costs for chiral resolution, enantiomeric enrichment, or downstream purification that are eliminated when the correct stereoisomer is purchased directly [1].

Procurement economics Chiral building block Cost efficiency

High‑Impact Application Scenarios for 3-(1-Methylpyrrolidin-2-yl)acrylic Acid Based on Verified Differentiation


cGMP Manufacturing of Pyrotinib (Irreversible HER2/EGFR Inhibitor)

The (R,E)-hydrochloride is the indispensable chiral building block for the amidation sequence that constructs pyrotinib’s Michael‑acceptor warhead. Its use ensures correct stereochemistry and high coupling efficiency, directly impacting the drug’s sub‑nanomolar potency (EGFR IC50 = 13 nM, HER2 IC50 = 38 nM) .

Synthesis of Eletriptan Hydrobromide (5‑HT1B/1D Agonist)

The (R,E)-enantiomer serves as a key starting material for eletriptan, where chiral purity of the pyrrolidine moiety is critical for receptor agonism and therapeutic efficacy in migraine treatment .

General Construction of Chiral Pyrrolidine‑Containing Ligand Libraries

The α,β‑unsaturated acid handle allows facile conjugation to amines, alcohols, or thiols via standard coupling chemistry, enabling medicinal chemists to rapidly generate focused libraries of nicotinic receptor ligands or kinase inhibitor candidates with defined (R)‑stereochemistry .

Quote Request

Request a Quote for 3-(1-Methylpyrrolidin-2-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.